molecular formula C18H17ClN6 B4384148 1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B4384148
M. Wt: 352.8 g/mol
InChI Key: HMBUSHQFIWBKBM-UHFFFAOYSA-N
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Description

1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group and multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole typically involves multiple steps. One common method includes the preparation of pyrazole derivatives through the reaction of α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold and sodium hydride . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the chlorobenzyl group interacts with electrophiles, leading to the formation of various intermediates. These intermediates can further react to produce the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 1’-(2-chlorobenzyl)-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6/c1-23-10-14(8-20-23)17-7-18(15-9-21-24(2)11-15)25(22-17)12-13-5-3-4-6-16(13)19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUSHQFIWBKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CC3=CC=CC=C3Cl)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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